N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7

Photostability Quantum Yield NIR Imaging

The compound formally designated (2Z)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E)-2-[3-[(E)-2-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole;chloride (CAS: 2107273-84-5; synonym: N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7) is a functionalized heptamethine cyanine near-infrared (NIR) fluorescent dye. It belongs to the Cy7 fluorophore class, with excitation and emission maxima at 750 nm and 773 nm, respectively, and exhibits a molar extinction coefficient of 199,000 M⁻¹cm⁻¹.

Molecular Formula C46H62Cl2N8O6
Molecular Weight 893.9 g/mol
Cat. No. B15544547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7
Molecular FormulaC46H62Cl2N8O6
Molecular Weight893.9 g/mol
Structural Identifiers
InChIInChI=1S/C46H62ClN8O6.ClH/c1-45(2)38-12-5-7-14-40(38)54(22-26-58-30-34-60-32-28-56-24-20-50-52-48)42(45)18-16-36-10-9-11-37(44(36)47)17-19-43-46(3,4)39-13-6-8-15-41(39)55(43)23-27-59-31-35-61-33-29-57-25-21-51-53-49;/h5-8,12-19H,9-11,20-35H2,1-4H3;1H/q+1;/p-1
InChIKeyAGTYTVSFKGQCDO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N,N'-Bis-(azide-PEG3)-chlorocyclohexenyl Cy7: Procurement Specifications and Core Identity


The compound formally designated (2Z)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E)-2-[3-[(E)-2-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole;chloride (CAS: 2107273-84-5; synonym: N,N'-bis-(azide-PEG3)-chlorocyclohexenyl Cy7) is a functionalized heptamethine cyanine near-infrared (NIR) fluorescent dye [1]. It belongs to the Cy7 fluorophore class, with excitation and emission maxima at 750 nm and 773 nm, respectively, and exhibits a molar extinction coefficient of 199,000 M⁻¹cm⁻¹ . The molecule incorporates two terminal azide groups via triethylene glycol (PEG3) linkers and features a central chlorocyclohexenyl bridge within the polymethine backbone .

Why Generic Cy7-Azide or Simple PEG-Cy7 Derivatives Cannot Substitute for N,N'-Bis-(azide-PEG3)-chlorocyclohexenyl Cy7


In-class Cy7 azide dyes (e.g., simple Cy7-N₃, sulfo-Cy7 azide) and mono-functional PEG-Cy7 constructs lack the integrated combination of structural elements present in this compound . Generic non-sulfonated Cy7 azides exhibit low aqueous solubility, necessitating organic co-solvents that can denature sensitive biomolecules during labeling [1]. The central rigid chlorocyclohexenyl bridge—a defining feature of this molecule—has been demonstrated in systematic dye structure-activity studies to enhance photostability and improve fluorescence quantum yield relative to unbridged heptamethine cyanines [2]. Substitution with a simpler Cy7 azide would compromise both the solubility conferred by the dual PEG3 arms and the photophysical robustness imparted by the rigidified central ring, directly impacting the reproducibility of labeling efficiency and the quality of in vivo imaging data.

Quantitative Differentiation of N,N'-Bis-(azide-PEG3)-chlorocyclohexenyl Cy7 Against Comparators


Bridged Chlorocyclohexenyl Core Enhances Quantum Yield and Photostability Relative to Unbridged Cy7

The target compound incorporates a rigid chlorocyclohexenyl bridge in its heptamethine chain. A comprehensive study of cyanine dye structure-activity relationships demonstrated that cyclohexane-bridged polymethyne chains allow for a 20% increase in quantum yield compared to parent non-bridged structures . Furthermore, the presence of the rigid chlorocyclohexenyl ring directly increases photostability, a critical parameter for long-term imaging experiments [1].

Photostability Quantum Yield NIR Imaging Cyanine Dyes

Dual Azide-PEG3 Architecture Enables Bioconjugation Specificity Unattainable with Single-Azide Cy7 Dyes

The target compound contains two terminal azide groups, each connected via a PEG3 linker, whereas common Cy7 azide reagents (e.g., Cy7-N₃, Sulfo-Cy7 azide) possess only a single azide functionality [1]. This bis-azide architecture enables orthogonal or dual labeling strategies—for instance, simultaneous conjugation of a targeting ligand and a therapeutic payload, or construction of homobifunctional PROTAC linkers—that are chemically impossible with mono-azide dyes .

Click Chemistry Bioconjugation PEGylation PROTAC Linker

PEG3 Linkers Confer Superior Aqueous Solubility Versus Non-PEGylated Cy7 Azides Requiring Co-Solvents

The incorporation of dual PEG3 chains renders the target compound highly soluble in aqueous media, enabling direct biomolecule labeling in physiological buffers without organic co-solvents . In contrast, non-sulfonated Cy7 azide dyes exhibit low aqueous solubility and require the use of organic co-solvents (e.g., DMSO or DMF at concentrations that may denature proteins) for efficient conjugation reactions [1].

Aqueous Solubility Biomolecule Labeling PEGylation Protein Conjugation

Bis-Azide PEG Linker Enables PROTAC Synthesis Where Simple Cy7 Azides Cannot Serve as Linkers

The compound is explicitly classified and validated as a polyethylene glycol (PEG)-based PROTAC linker for constructing proteolysis-targeting chimeras . Its dual azide-PEG3 arms provide the necessary bifunctionality to conjugate both an E3 ubiquitin ligase ligand and a target protein ligand in a single molecular scaffold . Mono-functional Cy7 azide dyes (e.g., standard Cy7-N₃) lack the requisite second reactive handle and therefore cannot serve as the central linker component in a PROTAC design [1].

PROTAC Linker Targeted Protein Degradation Click Chemistry Bifunctional Reagent

Validated Application Scenarios for N,N'-Bis-(azide-PEG3)-chlorocyclohexenyl Cy7


PROTAC Development Requiring Simultaneous Fluorescent Tracking and Linker Functionality

This compound serves as a validated PEG-based PROTAC linker that simultaneously provides the structural scaffold for conjugating E3 ligase ligands and target protein ligands via click chemistry, while the Cy7 fluorophore enables real-time monitoring of PROTAC cellular uptake, intracellular distribution, and target engagement . Unlike mono-functional Cy7 dyes that only label pre-formed PROTACs, this bis-azide reagent enables direct construction of intrinsically fluorescent PROTAC molecules in a streamlined synthetic workflow .

Aqueous-Phase Bioconjugation of Antibodies and Proteins Without Co-Solvent-Induced Denaturation

The dual PEG3 chains confer sufficient aqueous solubility to permit direct labeling of alkyne-functionalized antibodies, enzymes, and other sensitive proteins in physiological buffers (e.g., PBS) . This eliminates the need for organic co-solvents required by non-PEGylated Cy7 azides, preserving protein native conformation and binding activity . The bis-azide architecture further enables controlled dual-labeling or crosslinking strategies for advanced assay development.

Long-Term In Vivo NIR Imaging Requiring Enhanced Photostability

The rigid chlorocyclohexenyl bridge in the polymethine chain increases photostability and enhances quantum yield by approximately 20% compared to unbridged Cy7 analogs . This makes the compound particularly suitable for longitudinal in vivo imaging studies (e.g., tumor xenograft monitoring, biodistribution tracking) where sustained fluorescence signal under repeated or continuous illumination is essential for accurate quantification over hours to days .

Orthogonal Dual-Labeling and Molecular Probe Construction

The presence of two chemically equivalent but spatially distinct azide groups enables sequential click chemistry reactions—for example, first conjugating a targeting moiety (e.g., peptide, aptamer) to one azide, followed by attachment of a drug payload or second imaging modality to the remaining azide . This orthogonal labeling capability supports the construction of multifunctional theranostic agents and complex molecular probes for advanced chemical biology applications.

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